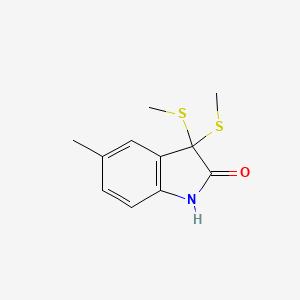
5-Methyl-3,3-bis(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring system .
Scientific Research Applications
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives, including 5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Additionally, they are being explored for their potential in treating various disorders and diseases .
Mechanism of Action
The mechanism of action of 5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to multiple receptors, which can lead to various biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one can be compared to other indole derivatives, such as 5-methoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one and 1,3-dimethyl-1,3-dihydro-2H-indol-2-one . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 5-methyl-3,3-bis-methylsulfanyl-1,3-dihydro-indol-2-one lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
CAS No. |
61394-95-4 |
|---|---|
Molecular Formula |
C11H13NOS2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
5-methyl-3,3-bis(methylsulfanyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H13NOS2/c1-7-4-5-9-8(6-7)11(14-2,15-3)10(13)12-9/h4-6H,1-3H3,(H,12,13) |
InChI Key |
NBVLBJKFGVYTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















